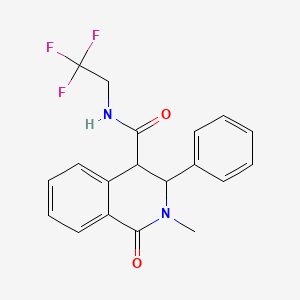
2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a member of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄F₃N₃O₂
- Molecular Weight : 309.28 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, tetrahydroisoquinolines have been implicated in modulating neurotransmitter systems and exhibiting anti-inflammatory properties. The trifluoroethyl group enhances lipophilicity and may influence the binding affinity to target proteins.
Anticancer Activity
Research indicates that tetrahydroisoquinolines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases . The specific compound has shown potential in inhibiting the proliferation of various cancer cell lines.
Neuroprotective Effects
Tetrahydroisoquinolines are also noted for their neuroprotective effects. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells. Studies suggest that compounds with similar scaffolds can protect against neurodegeneration by modulating glutamate receptors and reducing excitotoxicity .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that tetrahydroisoquinoline derivatives can inhibit bacterial growth through disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
-
Anticancer Study : A recent study evaluated the effects of a related tetrahydroisoquinoline on human breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM, suggesting a potent anticancer effect.
Concentration (µM) Cell Viability (%) 0 100 10 70 25 45 50 20 -
Neuroprotection Study : In a model of oxidative stress-induced neurotoxicity, the compound demonstrated a protective effect against neuronal death. Treated cells showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls.
Treatment Group ROS Levels (µM) Control 15 Compound (10 µM) 8 Compound (50 µM) 3
Eigenschaften
IUPAC Name |
2-methyl-1-oxo-3-phenyl-N-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-24-16(12-7-3-2-4-8-12)15(17(25)23-11-19(20,21)22)13-9-5-6-10-14(13)18(24)26/h2-10,15-16H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYBEIQHUVOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














